(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
Overview
Description
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylate 4-oxide is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a benzhydryl group, a bromine atom, and a thia-azabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 4-thia-1-azabicyclo[3.2.0]heptane core. This can be achieved through a cyclization reaction involving a suitable precursor such as a β-lactam.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Attachment of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride in the presence of a base.
Oxidation to Form the 4-Oxide: The final step involves the oxidation of the sulfur atom to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
While not yet a drug, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound for the development of new therapeutic agents, particularly those targeting bacterial infections due to its β-lactam core.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is not fully understood. its structure suggests it could inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other β-lactam antibiotics. The presence of the sulfoxide group may also influence its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A well-known β-lactam antibiotic with a similar core structure but different substituents.
Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: A β-lactam antibiotic with an amino group that enhances its activity against certain bacteria.
Uniqueness
(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is unique due to its specific combination of substituents, which confer distinct chemical and potentially biological properties. The presence of the benzhydryl group and the sulfoxide moiety distinguishes it from other β-lactam compounds, potentially offering different reactivity and biological activity profiles.
Properties
IUPAC Name |
benzhydryl (2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S/c1-21(2)17(23-18(24)15(22)19(23)28(21)26)20(25)27-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-17,19H,1-2H3/t15-,17-,19+,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQYJIDSSLKVOK-OCZDZXRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441618 | |
Record name | (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-26-0 | |
Record name | (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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